Dual TTK/CLK2 Inhibition vs. Mono-TTK Inhibitors: Biochemical Potency Comparison
CC-671 is a dual TTK/CLK2 inhibitor with IC₅₀ values of 5 nM (TTK) and 3 nM (CLK2), whereas CFI-402257, a clinical-stage TTK‑selective inhibitor, displays an IC₅₀ of 1.7 nM for TTK but has no measurable CLK2 inhibition . MPI-0479605, a widely used Mps1 reference compound, inhibits TTK with an IC₅₀ of 1.8 nM but similarly lacks CLK2 activity . This demonstrates that CC-671 is the only compound in the comparison set that simultaneously engages both kinases at low nanomolar concentrations.
| Evidence Dimension | Biochemical IC₅₀ against TTK and CLK2 |
|---|---|
| Target Compound Data | TTK IC₅₀ = 5 nM; CLK2 IC₅₀ = 3 nM |
| Comparator Or Baseline | CFI-402257: TTK IC₅₀ = 1.7 nM, CLK2 IC₅₀ = not reported (no activity); MPI-0479605: TTK IC₅₀ = 1.8 nM, CLK2 = no activity |
| Quantified Difference | CC-671 uniquely inhibits CLK2 (IC₅₀ = 3 nM) in addition to TTK |
| Conditions | In‑vitro kinase activity assays (KINOMEscan / Omnia / FRET) |
Why This Matters
The dual inhibition profile is mechanistically essential for the synthetic‑lethal interaction with a compromised G1–S checkpoint, a feature that mono‑TTK inhibitors cannot provide.
- [1] Zhu D, Xu S, Deyanat-Yazdi G, et al. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1–S Checkpoint. Mol Cancer Ther. 2018;17(8):1727-1738. doi:10.1158/1535-7163.MCT-17-1084 View Source
